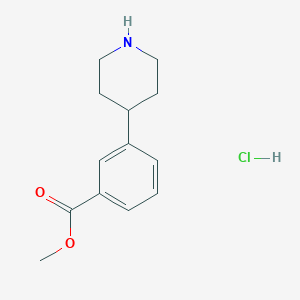

Methyl 3-(piperidin-4-yl)benzoate hydrochloride

描述

Methyl 3-(piperidin-4-yl)benzoate hydrochloride is a chemical compound with the molecular formula C13H18ClNO2. It is a derivative of benzoic acid and piperidine, and it is commonly used in various scientific research applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-4-yl)benzoate hydrochloride typically involves the esterification of 3-(piperidin-4-yl)benzoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions

Methyl 3-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 3-(piperidin-4-yl)benzoic acid.

Reduction: Formation of 3-(piperidin-4-yl)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

科学研究应用

Organic Synthesis

Methyl 3-(piperidin-4-yl)benzoate hydrochloride serves as an intermediate in synthesizing more complex organic compounds. Its reactivity allows it to be a valuable building block in organic synthesis, facilitating the development of various derivatives.

Medicinal Chemistry

The compound has shown significant potential in drug development due to its biological activities:

- Antimicrobial Activity : Exhibits notable effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values reported between 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Analgesic Properties : Research suggests its potential use in pain management therapies, highlighting its analgesic effects.

Pharmaceutical Applications

Piperidine derivatives, including this compound, are crucial in pharmaceutical applications. They are involved in constructing various drugs targeting neurological disorders, pain management, and inflammation . The structural similarity of this compound to natural ligands enhances its ability to interact with specific biological targets.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity and potential therapeutic applications:

作用机制

The mechanism of action of Methyl 3-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- Methyl 4-(piperidin-4-yl)benzoate

- Methyl 3-(piperidin-3-yl)benzoate

- Methyl 3-(piperidin-4-yl)benzamide

Uniqueness

Methyl 3-(piperidin-4-yl)benzoate hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of the piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

生物活性

Methyl 3-(piperidin-4-yl)benzoate hydrochloride, a compound with the CAS number 726185-54-2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a benzoate moiety linked to a piperidine ring, which contributes to its biological activity through interactions with various enzymes and receptors.

This compound plays a significant role in biochemical reactions. Key interactions include:

- Cytochrome P450 Enzymes : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics .

- MAPK/ERK Signaling Pathway : The compound influences cellular processes by modulating signaling pathways involved in cell growth and differentiation .

Cellular Effects

Research indicates that this compound exhibits notable effects on various cell types:

- Inhibition of Cell Growth : Studies have demonstrated its potential to inhibit the growth of cancer cells, including breast and ovarian cancer lines. For example, it has shown IC50 values ranging from 19.9 to 75.3 µM against different cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Description | IC50 Values (µM) |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | 19.9 - 75.3 |

| Enzyme Interaction | Modulation of cytochrome P450 activity | Not specified |

| Signaling Pathway Modulation | Effects on MAPK/ERK pathway | Not specified |

The mechanism by which this compound exerts its effects involves:

- Receptor Binding : The compound mimics natural ligands, allowing it to bind to specific receptors and modulate their activity.

- Enzyme Modulation : It acts as an inhibitor or modulator for various enzymes, impacting metabolic pathways crucial for cell survival and proliferation .

Case Studies

- Anticancer Activity : In a study examining the effects on human breast cancer cell lines (MDA-MB-231 and MCF-7), this compound exhibited significant antiproliferative activity, prompting further investigation into its structure-activity relationship .

- Enzyme Interaction Studies : Research has highlighted its role in inhibiting specific enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders .

Research Applications

This compound is utilized in various research contexts:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting cancer and metabolic diseases.

- Biochemical Research : In studies aimed at understanding enzyme interactions and cellular signaling pathways .

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing Methyl 3-(piperidin-4-yl)benzoate hydrochloride, and how can its purity be verified?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-piperidinyl benzoic acid derivatives with methylating agents (e.g., methyl chloride) under basic conditions. A reflux setup with anhydrous solvents (e.g., dichloromethane or THF) is often employed to avoid hydrolysis .

- Purity Verification : Use HPLC with UV detection (λ = 254 nm) to assess purity. Confirm structural integrity via -NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine protons at δ 1.5–3.0 ppm) and mass spectrometry (ESI-MS for [M+H] ion). X-ray crystallography (using SHELX software ) can resolve ambiguities in stereochemistry or salt formation.

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of fine particulates .

- Emergency Measures : For skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention. Avoid water in fire scenarios; use CO or dry chemical extinguishers .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

- Solubility : Test in solvents like water, methanol, DMSO, and chloroform via gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent and filter undissolved material .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC. Note: Limited safety data suggest sensitivity to acidic/basic conditions; avoid prolonged exposure to extremes .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved when scaling up production?

- Root Cause Analysis : Compare reaction parameters (temperature, solvent purity, catalyst loading) across small- and large-scale batches. For example, reduced yields at scale may stem from inefficient mixing or exothermic side reactions.

- Mitigation : Use design of experiments (DoE) to optimize conditions. Monitor intermediates via in-situ FTIR or Raman spectroscopy .

Q. What analytical strategies address discrepancies in purity assessments between HPLC and NMR?

- Case Study : If HPLC indicates >98% purity but NMR shows impurities, consider:

- HPLC Limitations : UV-inactive contaminants (e.g., salts) may go undetected. Use charged aerosol detection (CAD) or ELSD for comprehensive analysis.

- NMR Integration Errors : Ensure proper baseline correction and relaxation delays. Spiking with authentic standards can confirm peak assignments .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) for LC-MS analysis.

- Findings : Acidic conditions (pH < 4) may hydrolyze the ester group to 3-(piperidin-4-yl)benzoic acid, while basic conditions (pH > 10) could degrade the piperidine ring. Quantify degradation kinetics using Arrhenius modeling .

Q. What crystallographic challenges arise during structural elucidation, and how can SHELX refine problematic data?

- Challenges : Poor crystal quality or twinning (common with hydrochloride salts) may obscure diffraction patterns.

- Solutions : Use SHELXD for dual-space recycling to resolve phase ambiguities. For twinned data, apply SHELXL’s TWIN/BASF commands. Validate refinement with R and electron density maps .

Q. Methodological Notes

- Contradictions in Evidence : Limited safety data (e.g., acute toxicity) in vs. detailed protocols in suggest prioritizing conservative handling until compound-specific studies are conducted.

- Data Gaps : Ecotoxicological impacts (e.g., biodegradability) are unaddressed; researchers should conduct OECD 301/302 tests for environmental risk assessment.

属性

IUPAC Name |

methyl 3-piperidin-4-ylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBDUSKBEWVQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。